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molecular formula C13H15N3O B8681634 2-{[3-(1-Methylethyl)phenyl]oxy}-5-pyrimidinamine

2-{[3-(1-Methylethyl)phenyl]oxy}-5-pyrimidinamine

Cat. No. B8681634
M. Wt: 229.28 g/mol
InChI Key: ISFLIBNICICXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722695B2

Procedure details

To a solution of 2-{[3-(1-methylethyl)phenyl]oxy}-5-nitropyrimidine (Intermediate 84, 520 mg) in methanol (50 mL) was added Pd/C (10% wt., 100 mg) and the mixture was stirred under H2 atmosphere for 3 hours. The resulting mixture was filtered through a pad of celite and the filtrate was concentrated under vacuum to afford the title compound (400 mg).
Name
2-{[3-(1-methylethyl)phenyl]oxy}-5-nitropyrimidine
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Intermediate 84
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]([O:10][C:11]2[N:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][N:12]=2)[CH:7]=[CH:8][CH:9]=1)[CH3:3]>CO.[Pd]>[CH3:3][CH:2]([C:4]1[CH:5]=[C:6]([O:10][C:11]2[N:16]=[CH:15][C:14]([NH2:17])=[CH:13][N:12]=2)[CH:7]=[CH:8][CH:9]=1)[CH3:1]

Inputs

Step One
Name
2-{[3-(1-methylethyl)phenyl]oxy}-5-nitropyrimidine
Quantity
520 mg
Type
reactant
Smiles
CC(C)C=1C=C(C=CC1)OC1=NC=C(C=N1)[N+](=O)[O-]
Name
Intermediate 84
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C=1C=C(C=CC1)OC1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under H2 atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)C=1C=C(C=CC1)OC1=NC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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